Methyl 3-methylazetidine-3-carboxylate
Description
Methyl 3-methylazetidine-3-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group and a methyl ester at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained ring structure, which can influence conformational flexibility and binding affinity in drug candidates.
Properties
IUPAC Name |
methyl 3-methylazetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(3-7-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWKNOBPYWRMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Expansion of Aziridine Precursors
Thermal Ring Expansion of 2-Bromomethyl-2-Methylaziridines
A pivotal approach involves the thermal ring expansion of 2-bromomethyl-2-methylaziridine derivatives. This method, reported by Stanković et al., begins with the synthesis of α,β-dibromo imines, which are reduced to 2-bromomethyl-2-methylaziridines using sodium borohydride (NaBH₄). Subsequent heating induces ring expansion, yielding 3-bromo-3-methylazetidines (e.g., 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine).
Key Reaction Conditions:
- Aziridine Formation : NaBH₄-mediated reduction in methanol at 0–25°C.
- Ring Expansion : Thermal treatment at 80–100°C for 12–24 hours.
This intermediate serves as a versatile precursor for further functionalization. For instance, nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) generates 3-cyano-3-methylazetidines, which undergo hydrolysis to form azetidine-3-carboxylic acids. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the target methyl ester.
Esterification of Azetidine-3-Carboxylic Acid Derivatives
Direct Esterification via Acid Chloride Intermediates
A scalable industrial method involves the esterification of azetidine-3-carboxylic acid. The carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with methanol to produce methyl 3-methylazetidine-3-carboxylate.
Protocol:
- Acid Chloride Formation : Azetidine-3-carboxylic acid is stirred with SOCl₂ at 5–15°C for 4–6 hours.
- Esterification : Methanol is added dropwise, followed by refluxing at 60–70°C for 12 hours.
- Workup : The crude product is purified via aqueous extraction and crystallization.
This method is favored for its high yield (>85%) and compatibility with large-scale production.
Hydrolysis of Nitrile Intermediates
An alternative route employs 3-cyano-3-methylazetidines, synthesized via nucleophilic substitution of 3-bromo-3-methylazetidines with KCN. Acidic hydrolysis (e.g., 6M HCl, reflux) converts the nitrile to the carboxylic acid, which is subsequently esterified as above.
Cyclization of N-Alkylidene Precursors
Metal-Catalyzed Cyclization
While less documented in the provided sources, analogous azetidine syntheses suggest potential routes via palladium-catalyzed cyclization of N-alkylidene amines. For example, β-lactam synthons can undergo ring-opening and re-cyclization in the presence of palladium catalysts and phosphine ligands to form azetidine carboxylates.
Representative Conditions:
Deprotection of tert-Butoxycarbonyl (Boc)-Protected Intermediates
Boc Removal and Subsequent Esterification
A method adapted from GlaxoGroup’s synthesis of 3-methyl-3-azetidinol involves deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with trifluoroacetic acid (TFA) in dichloromethane. While this yields 3-methyl-3-azetidinol, analogous strategies could apply to carboxylate esters by starting with Boc-protected azetidine carboxylic acids.
Modified Pathway:
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Ring Expansion | Aziridine → Azetidine → Substitution | High functional group tolerance | Multi-step, moderate yields |
| Direct Esterification | Acid → Ester | Scalable, high yield | Requires acidic conditions |
| Nitrile Hydrolysis | Nitrile → Acid → Ester | Versatile intermediate | Lengthy hydrolysis step |
| Cyclization | Precursor → Azetidine | Single-step ring formation | Catalyst sensitivity |
Industrial-Scale Synthesis
The patent WO2018108954A1 details a large-scale process using a 5000 L reactor:
- Raw Materials : Azetidine-3-carboxylic acid (256.5 kg) and methanol (1026 kg).
- Esterification : SOCl₂ (152 kg) added at 5–15°C, followed by methanol reflux.
- Purification : Aqueous extraction and crystallization yield pharmaceutical-grade product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-methylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-methylazetidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Methyl 3-methylazetidine-3-carboxylate with key analogs, highlighting molecular formulas, substituents, and physicochemical properties:
Key Observations :
- Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Fluorine substitution (Methyl 3-fluoroazetidine-3-carboxylate hydrochloride) enhances metabolic stability and may influence ring strain and reactivity . Functional Group Diversity: Amino (Methyl 3-aminoazetidine-3-carboxylate) and hydroxy groups (Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate) introduce hydrogen-bonding capabilities, affecting solubility and target interactions . Steric Bulk: The benzhydryl group in Methyl 1-benzhydrylazetidine-3-carboxylate increases steric hindrance, which can modulate receptor binding or enzymatic degradation .
Predicted Physicochemical and Analytical Data
- Collision Cross-Section (CCS) : Ethyl 3-methylazetidine-3-carboxylate has predicted CCS values ranging from 132.5 Ų ([M+H]<sup>+</sup>) to 137.6 Ų ([M+Na]<sup>+</sup>), useful for mass spectrometry-based identification .
- Solubility: Methyl 3-aminoazetidine-3-carboxylate is likely soluble in polar solvents like DMSO or methanol due to its amino group, whereas Methyl 1-benzhydrylazetidine-3-carboxylate may exhibit lower solubility due to its aromatic substituents .
Biological Activity
Methyl 3-methylazetidine-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique azetidine ring structure and functional groups suggest potential biological activities, making it a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H11NO2
- Molecular Weight : 115.16 g/mol
- Structure : The compound features a four-membered nitrogen-containing heterocycle, which is characteristic of azetidine derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Immunosuppressive Effects : Studies suggest that the compound may modulate immune responses, potentially useful in treating autoimmune diseases or preventing transplant rejection.
- Antimicrobial Properties : Preliminary investigations show that it may possess antibacterial activity against certain pathogens, although specific mechanisms remain to be fully elucidated.
- Inhibition of Melanin Production : Similar compounds have demonstrated the ability to inhibit melanin synthesis, indicating potential applications in skin whitening agents .
The biological activity of this compound is thought to involve its interaction with various biological macromolecules:
- Enzyme Inhibition : The compound may act as a ligand for enzymes, influencing their activity. For instance, it has been suggested that azetidine derivatives can inhibit tyrosinase, an enzyme critical in melanin production .
- Receptor Binding : It may also interact with specific receptors in the body, modulating signaling pathways relevant to immune response and cellular metabolism.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| Methyl Azetidine-3-Carboxylate | Simple azetidine structure | Limited biological activity |
| 3-Methylazetidine | Similar ring structure | Antimicrobial properties |
| Methyl 4-Acetylazetidine | Extended functional groups | Potential anti-inflammatory effects |
Study on Immunosuppressive Effects
A study conducted by researchers at a leading pharmaceutical institute investigated the immunosuppressive properties of this compound. The results indicated that the compound effectively reduced lymphocyte proliferation in vitro, suggesting its potential utility in transplant medicine.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Tyrosinase Inhibition Study
A comparative study on tyrosinase inhibitors included this compound alongside other known inhibitors. The results showed that while it did not exhibit the highest potency, it still demonstrated moderate inhibition of tyrosinase activity, suggesting further exploration into its use for skin whitening applications .
Q & A
Q. What synthetic strategies are employed to prepare Methyl 3-methylazetidine-3-carboxylate?
Synthesis typically involves ring-closing reactions of appropriately substituted precursors. For example, azetidine rings can be formed via intramolecular nucleophilic substitution or photochemical [2+2] cycloadditions. Esterification of the carboxylate group is often achieved using methyl halides in the presence of a base. Structural analogs, such as ethyl 3-methoxy-2-methylazetidine-3-carboxylate, utilize similar methodologies, emphasizing the importance of protecting groups to avoid side reactions .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify characteristic signals, such as the methyl ester (δ ~3.7 ppm for H; δ ~170 ppm for C) and azetidine ring protons (δ ~3.0–4.0 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths, angles, and stereochemistry. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (CHNO) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry environment, segregated from oxidizing agents.
- Refer to safety data sheets (SDS) for related azetidine derivatives, which highlight risks of irritation and recommend emergency measures (e.g., rinsing with water for eye exposure) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and physicochemical properties of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps).
- Collision Cross-Section (CCS) Predictions : Ion mobility-mass spectrometry (IM-MS) data, such as CCS values (e.g., 132.5 Ų for [M+H]), correlate with molecular conformation and aid in identifying isomers .
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or bioavailability .
Q. What mechanistic insights can be gained from kinetic studies of reactions involving this compound?
- Rate Determination : Monitor reaction progress via HPLC or H NMR to establish rate laws. For example, nucleophilic ring-opening reactions may follow pseudo-first-order kinetics under excess nucleophile conditions.
- Isotopic Labeling : O labeling in ester groups can track hydrolysis pathways.
- Activation Parameters : Use Eyring plots (from variable-temperature kinetics) to elucidate transition state energetics .
Q. How do steric and electronic effects of the azetidine ring influence regioselectivity in derivatization reactions?
The 3-methyl group introduces steric hindrance, directing electrophiles to the less-substituted azetidine nitrogen. Electronic effects (e.g., ring strain from the 4-membered ring) enhance reactivity toward ring-opening nucleophiles. Comparative studies with 1-methylazetidine-3-carboxylic acid show similar trends, where substituent positioning dictates reactivity .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Low Crystallinity : Use vapor diffusion or slow evaporation with polar solvents (e.g., ethanol/water mixtures).
- Twinned Crystals : SHELXL’s TWIN command refines twinned data, while SHELXE resolves phase ambiguities in challenging cases.
- Disorder : Apply restraints to methyl/ester groups during refinement to improve model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
